2-Amino-4-(pentafluorosulfanyl)phenol
Overview
Description
2-Amino-4-(pentafluorosulfanyl)phenol is an organic compound with the molecular formula C6H6F5NOS. It is also known by its synonym, (3-Amino-4-hydroxyphenyl)sulfur pentafluoride. This compound is characterized by the presence of a pentafluorosulfanyl group attached to a phenol ring, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(pentafluorosulfanyl)phenol involves the reaction of methylamine and sulfur dioxide with lead tetraacetate to form lead methanesulfonate. This intermediate then reacts with anisole in hydrochloric acid to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(pentafluorosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Alkylated and acylated phenolic derivatives.
Scientific Research Applications
2-Amino-4-(pentafluorosulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(pentafluorosulfanyl)phenol involves its interaction with various molecular targets and pathways. The pentafluorosulfanyl group enhances the compound’s reactivity and stability, allowing it to participate in a variety of chemical reactions. The phenolic hydroxyl group can form hydrogen bonds and interact with biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Pentafluorophenol: Similar in structure but lacks the amino group.
Trifluoromethylphenol: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group.
2,4,6-Triiodophenol: Contains iodine atoms instead of fluorine.
Uniqueness: 2-Amino-4-(pentafluorosulfanyl)phenol is unique due to the presence of both an amino group and a pentafluorosulfanyl group on the phenol ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-(pentafluoro-λ6-sulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNMWJJEYUMLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672877 | |
Record name | 2-Amino-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-27-2 | |
Record name | 2-Amino-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-Amino-4-(pentafluorosulfanyl)phenol is reacted with lead tetraacetate?
A1: The research demonstrates that this compound undergoes a dearomatization reaction when treated with lead tetraacetate at room temperature []. This leads to the formation of SF5-substituted nitriles and esters of cis,cis-hexa-2,4-dienedioic acid (muconic acid) in good yields [].
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